molecular formula C5HBrClN3S B2725148 2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 2361568-37-6

2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B2725148
CAS No.: 2361568-37-6
M. Wt: 250.5
InChI Key: TUXIEALZKDGHFT-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically in the presence of a base like triethylamine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the thiazole or pyrimidine rings .

Scientific Research Applications

2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyrimidine: Another pyrimidine derivative with similar substitution patterns.

    Thiazolo[4,5-d]pyrimidine Derivatives: Compounds with similar fused ring structures but different substituents.

Uniqueness

2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine is unique due to its specific combination of bromine and chlorine substituents on the thiazole and pyrimidine rings, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrClN3S/c6-4-9-2-1-8-5(7)10-3(2)11-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXIEALZKDGHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361568-37-6
Record name 2-bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine
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